REACTION_SMILES
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[Cl:2][c:3]1[s:4][c:5]([S:9](=[O:10])(=[O:11])[Cl:12])[c:6]([CH3:8])[n:7]1.[NH3:1].[O:13]1[CH2:14][CH2:15][CH2:16][CH2:17]1>>[NH2:1][S:9]([c:5]1[s:4][c:3]([Cl:2])[n:7][c:6]1[CH3:8])(=[O:10])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)sc1S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1nc(Cl)sc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |